molecular formula C11H14N4O2 B14384304 3,4-Dimethyl-2-oxo-N-(pyridin-4-yl)imidazolidine-1-carboxamide CAS No. 89645-87-4

3,4-Dimethyl-2-oxo-N-(pyridin-4-yl)imidazolidine-1-carboxamide

Cat. No.: B14384304
CAS No.: 89645-87-4
M. Wt: 234.25 g/mol
InChI Key: YTGNHXGJBLTJAB-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-oxo-N-(pyridin-4-yl)imidazolidine-1-carboxamide is a heterocyclic compound that belongs to the imidazolidine family. This compound is characterized by its unique structure, which includes a pyridine ring attached to an imidazolidine core. The presence of both pyridine and imidazolidine moieties in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-2-oxo-N-(pyridin-4-yl)imidazolidine-1-carboxamide typically involves the reaction of 3,4-dimethyl-2-oxoimidazolidine with pyridine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2-oxo-N-(pyridin-4-yl)imidazolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethyl-2-oxo-N-(pyridin-4-yl)imidazolidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-2-oxo-N-(pyridin-4-yl)imidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyl-2-oxo-N-(pyridin-4-yl)imidazolidine-1-carboxamide is unique due to the presence of both dimethyl groups and a pyridine ring, which enhance its chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various research applications .

Properties

CAS No.

89645-87-4

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

3,4-dimethyl-2-oxo-N-pyridin-4-ylimidazolidine-1-carboxamide

InChI

InChI=1S/C11H14N4O2/c1-8-7-15(11(17)14(8)2)10(16)13-9-3-5-12-6-4-9/h3-6,8H,7H2,1-2H3,(H,12,13,16)

InChI Key

YTGNHXGJBLTJAB-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)N1C)C(=O)NC2=CC=NC=C2

Origin of Product

United States

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